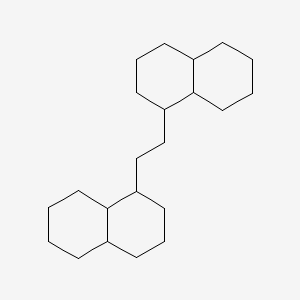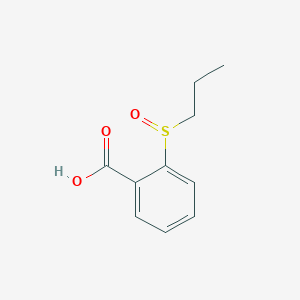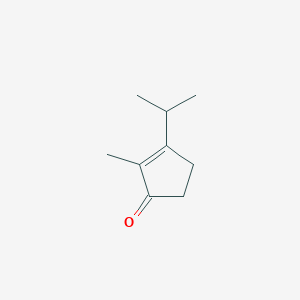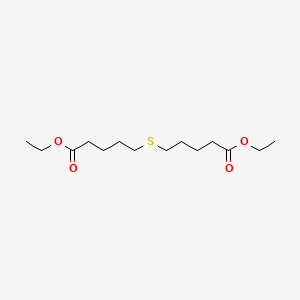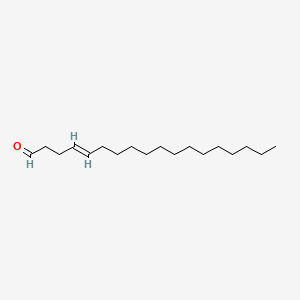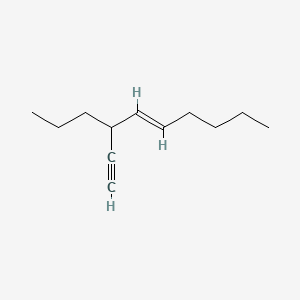
5-Decene, 4-ethynyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decene, 4-ethynyl-, (E)-, also known as (5E)-4-Ethynyl-5-decene, is an organic compound with the molecular formula C12H20. It is a member of the alkenes family, characterized by the presence of a carbon-carbon double bond and an ethynyl group attached to the fourth carbon atom in the decene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decene, 4-ethynyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of 5-Decene, 4-ethynyl-, (E)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Decene, 4-ethynyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a catalyst like palladium on carbon can reduce the double bond and ethynyl group to form the corresponding alkane.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium amide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Sodium amide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes and alkynes.
Aplicaciones Científicas De Investigación
5-Decene, 4-ethynyl-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Decene, 4-ethynyl-, (E)- involves its interaction with molecular targets through its double bond and ethynyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with enzymes, receptors, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Decene, (E)-: An isomer of 5-Decene, 4-ethynyl-, (E)-, differing in the position of the ethynyl group.
4-Nonen-1-yne: A compound with a similar structure but a shorter carbon chain.
3-Propyl-4-nonen-1-yne: Another structurally related compound with different substituents.
Uniqueness
5-Decene, 4-ethynyl-, (E)- is unique due to its specific structural features, including the position of the ethynyl group and the configuration of the double bond.
Propiedades
Número CAS |
55976-10-8 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(E)-4-ethynyldec-5-ene |
InChI |
InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h3,9,11-12H,4-5,7-8,10H2,1-2H3/b11-9+ |
Clave InChI |
ZYWLODQNXNNHOV-PKNBQFBNSA-N |
SMILES isomérico |
CCCC/C=C/C(CCC)C#C |
SMILES canónico |
CCCCC=CC(CCC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


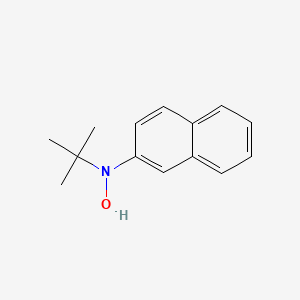
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
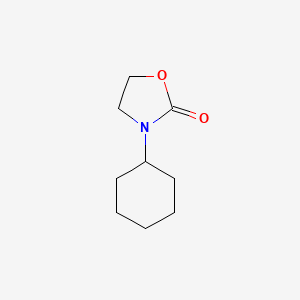
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
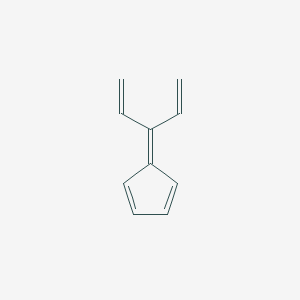
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
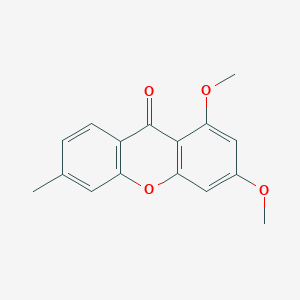

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
